Mark-IN-4

Description

Structure

3D Structure

Properties

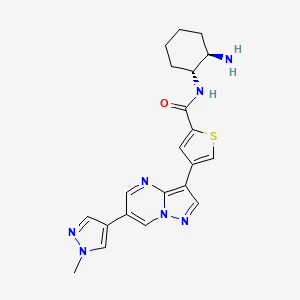

Molecular Formula |

C21H23N7OS |

|---|---|

Molecular Weight |

421.5 g/mol |

IUPAC Name |

N-[(1R,2R)-2-aminocyclohexyl]-4-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide |

InChI |

InChI=1S/C21H23N7OS/c1-27-10-15(8-24-27)14-7-23-20-16(9-25-28(20)11-14)13-6-19(30-12-13)21(29)26-18-5-3-2-4-17(18)22/h6-12,17-18H,2-5,22H2,1H3,(H,26,29)/t17-,18-/m1/s1 |

InChI Key |

LYADGAGFYYXXIO-QZTJIDSGSA-N |

Isomeric SMILES |

CN1C=C(C=N1)C2=CN3C(=C(C=N3)C4=CSC(=C4)C(=O)N[C@@H]5CCCC[C@H]5N)N=C2 |

Canonical SMILES |

CN1C=C(C=N1)C2=CN3C(=C(C=N3)C4=CSC(=C4)C(=O)NC5CCCCC5N)N=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Mark-IN-4 Mechanism of Action: A Technical Guide

Introduction

Mark-IN-4 is a potent, small-molecule inhibitor of the Microtubule Affinity Regulating Kinase (MARK) family, with a primary focus on MARK4.[1] The MARK family, comprising serine/threonine kinases MARK1-4, plays a crucial role in regulating microtubule dynamics by phosphorylating microtubule-associated proteins (MAPs), such as Tau, MAP2, and MAP4.[2] This phosphorylation leads to the dissociation of MAPs from microtubules, thereby increasing microtubule instability.[2] This process is fundamental to cellular activities including cell cycle progression, establishment of cell polarity, and neuronal function.[3][4] Dysregulation of MARK4 activity has been implicated in several pathologies, most notably Alzheimer's disease (AD) and various cancers, making it an attractive therapeutic target.[5][6] This document provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, impact on signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism: Direct Inhibition of MARK4 Kinase Activity

The primary mechanism of action for this compound is the direct inhibition of the catalytic activity of MARK family kinases. It is a highly potent inhibitor, demonstrating significant activity at nanomolar concentrations.[1] By binding to the kinase, this compound likely occupies the ATP-binding site, preventing the transfer of a phosphate group from ATP to its protein substrates. This action directly counteracts the primary function of MARK4, which is to phosphorylate MAPs.

Quantitative Inhibition Data

The potency of MARK inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Compound | Target | IC50 Value |

| This compound | MARK | 1 nM[1] |

| MARK4 inhibitor 1 | MARK4 | 1.54 µM[7] |

This table summarizes the reported in vitro potency of this compound and another referenced MARK4 inhibitor. The significantly lower IC50 value for this compound highlights its high potency.

Impact on Downstream Signaling Pathways

Inhibition of MARK4 by this compound initiates a cascade of effects on multiple downstream signaling pathways critical in both physiological and pathological states.

Tau Phosphorylation and Microtubule Stability

In the context of neurodegeneration, particularly Alzheimer's disease, MARK4 is a key upstream kinase that phosphorylates Tau protein at specific residues, such as Serine-262, within its microtubule-binding domain.[5][8] This initial phosphorylation event causes Tau to detach from microtubules, disrupting their stability.[2][6] This detachment also exposes Tau to subsequent phosphorylation by other kinases, leading to its hyperphosphorylation and aggregation into the neurofibrillary tangles (NFTs) that are a hallmark of AD.[2][8]

This compound, by inhibiting MARK4, prevents this initial, critical phosphorylation of Tau.[1] This maintains Tau's association with microtubules, preserving the integrity of the microtubule network, which is essential for axonal transport and neuronal health.

Hippo and MAPK/ERK Pathways in Cancer

MARK4's role extends to oncology, where it influences cell growth and proliferation.

-

Hippo Pathway: MARK4 acts as a negative regulator of the core Hippo kinase cassette, which leads to the activation and nuclear translocation of the transcriptional co-activators YAP/TAZ.[5] This promotes cell proliferation and migration in certain cancers, such as breast cancer.[5] Inhibition of MARK4 by this compound would be expected to restore Hippo signaling, suppressing YAP/TAZ activity and thus restraining tumorigenic properties.

-

MAPK/ERK Pathway: In gastric cancer, MARK4 has been shown to promote malignant phenotypes through the MAPK/ERK signaling pathway.[9]

mTOR and AMPK Signaling

The relationship between MARK4 and the mTOR (mammalian target of rapamycin) pathway is complex and appears context-dependent.

-

One study indicates MARK4 acts as a negative regulator of the mTORC1 complex by phosphorylating the RPTOR subunit, which disrupts the complex.[10]

-

Conversely, in non-small cell lung carcinoma, MARK2/4 have been found to promote the Warburg effect and cell growth via the AMPKα1/mTOR/HIF-1α signaling pathway.[9][11]

This suggests that the effect of this compound on mTOR signaling may vary significantly depending on the cellular context and cancer type.

NLRP3 Inflammasome Regulation

MARK4 plays a role in inflammation by regulating the activation of the NLRP3 inflammasome.[5] It facilitates the recruitment of NLRP3 to the microtubule-organizing center, a key step for the formation of a functional inflammasome complex.[5] By inhibiting MARK4, this compound could potentially modulate this inflammatory response.

Experimental Protocols

Characterizing the mechanism of action of a kinase inhibitor like this compound involves a multi-tiered approach, from initial biochemical validation to assessment in cellular models.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of this compound on MARK4 kinase activity and calculate its IC50 value.

Methodology:

-

Reaction Setup: A reaction mixture is prepared in a microplate well containing recombinant human MARK4 enzyme, a specific peptide substrate (e.g., a synthetic peptide derived from Tau), and a buffer solution with necessary cofactors like MgCl2.

-

Inhibitor Addition: this compound is added to the wells at a range of concentrations (serial dilutions). A control well with vehicle (e.g., DMSO) is included.

-

Initiation of Reaction: The kinase reaction is initiated by adding a fixed concentration of ATP, often radiolabeled [γ-³²P]ATP or in a system using ADP-Glo™ which measures ADP formation.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes) to allow for substrate phosphorylation.

-

Termination and Detection: The reaction is stopped. If using radiolabeled ATP, the phosphorylated substrate is separated (e.g., via phosphocellulose paper), and the incorporated radioactivity is measured using a scintillation counter. For non-radioactive methods, luminescence corresponding to ADP production is measured with a luminometer.

-

Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (Western Blot)

Objective: To confirm that this compound inhibits MARK4 activity inside living cells by measuring the phosphorylation status of a known downstream substrate.

Methodology:

-

Cell Culture and Treatment: A relevant cell line (e.g., neuronal cells or cancer cells overexpressing MARK4) is cultured. The cells are then treated with varying concentrations of this compound or a vehicle control for a defined period.

-

Cell Lysis: After treatment, cells are washed with cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of a MARK4 substrate (e.g., anti-phospho-Tau Ser-262). A separate blot is run using an antibody for the total substrate protein as a loading control.

-

Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.

-

Analysis: The intensity of the bands corresponding to the phosphorylated substrate is quantified and normalized to the total substrate and/or a housekeeping protein (e.g., GAPDH or β-actin). A reduction in the phospho-substrate signal with increasing concentrations of this compound indicates successful target engagement.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MARK4 Antibody | Cell Signaling Technology [cellsignal.com]

- 3. MARK4 - Wikipedia [en.wikipedia.org]

- 4. genecards.org [genecards.org]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MARK4 microtubule affinity regulating kinase 4 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. uniprot.org [uniprot.org]

- 11. MARK2/4 promotes Warburg effect and cell growth in non-small cell lung carcinoma through the AMPKα1/mTOR/HIF-1α signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Mark-IN-4: A Potent Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mark-IN-4 is a potent inhibitor of Microtubule Affinity Regulating Kinase (MARK) with a high degree of efficacy, demonstrating an IC50 of 1 nM.[1][2][3] The inhibition of the MARK family of serine/threonine kinases, particularly MARK4, presents a promising therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease, as well as certain cancers.[4][5][6] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, offering detailed experimental protocols and data to support further research and development in this area. While the specific discovery and synthesis of a compound explicitly named "this compound" is not detailed in publicly available scientific literature, analysis of patent literature for potent MARK inhibitors with similar scaffolds, such as those based on a pyrazolo[1,5-a]pyrimidine core, provides a representative understanding of the likely discovery and synthesis pathways for compounds of this class.

Discovery of Potent MARK Inhibitors: A Representative Pathway

The discovery of potent and selective MARK inhibitors like this compound typically follows a structured drug discovery pipeline. This process, exemplified by the development of pyrazolo[1,5-a]pyrimidine-based MARK inhibitors, involves several key stages.

A representative workflow for the discovery of such inhibitors is outlined below:

Caption: Representative drug discovery workflow for MARK inhibitors.

Experimental Protocols:

1.1 High-Throughput Screening (HTS)

-

Objective: To identify initial "hit" compounds that inhibit MARK4 activity from a large chemical library.

-

Methodology: A common method is a biochemical assay that measures the phosphorylation of a model substrate by the MARK4 enzyme.

-

Recombinant human MARK4 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.

-

Compounds from a chemical library are added to individual wells.

-

The reaction is allowed to proceed for a set time at a controlled temperature.

-

The extent of phosphorylation is quantified using methods such as fluorescence polarization or FRET (Fluorescence Resonance Energy Transfer).

-

A decrease in the phosphorylation signal in the presence of a compound indicates inhibitory activity.

-

1.2 Lead Optimization

-

Objective: To chemically modify the "hit" compounds to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

-

Methodology: This involves iterative cycles of chemical synthesis and biological testing.

-

Structure-Activity Relationship (SAR) Studies: Medicinal chemists synthesize analogues of the hit compounds, making systematic changes to different parts of the molecule.

-

In Vitro Profiling: The synthesized compounds are tested for:

-

Potency: IC50 values are determined against MARK4 and other MARK isoforms.

-

Selectivity: The compounds are tested against a panel of other kinases to assess their specificity.

-

Physicochemical Properties: Solubility, permeability, and metabolic stability are measured.

-

-

Structural Biology: X-ray crystallography can be used to determine the binding mode of inhibitors to the MARK4 active site, guiding further chemical modifications.

-

Synthesis of this compound: A Representative Chemical Synthesis

While a specific, publicly documented synthesis for "this compound" (CAS 1990492-86-8) is not available, the synthesis of potent pyrazolo[1,5-a]pyrimidine-based MARK inhibitors described in the patent literature provides a representative synthetic route. The following is a generalized, multi-step synthesis for a pyrazolo[1,5-a]pyrimidine scaffold, which is likely analogous to the synthesis of this compound.

Caption: Generalized synthetic workflow for pyrazolo[1,5-a]pyrimidine inhibitors.

Experimental Protocols:

2.1 General Synthetic Procedure (Illustrative)

-

Step 1: Cyclization to form the pyrazolo[1,5-a]pyrimidine core.

-

A substituted 5-aminopyrazole is reacted with a suitable 1,3-dicarbonyl compound or its equivalent in the presence of an acid or base catalyst. The reaction mixture is typically heated in a solvent such as ethanol or acetic acid.

-

-

Step 2: Functionalization of the pyrazolo[1,5-a]pyrimidine core.

-

The core structure is often functionalized, for example, through chlorination using a reagent like phosphorus oxychloride (POCl3), to introduce a leaving group for subsequent coupling reactions.

-

-

Step 3: Introduction of side chains via cross-coupling reactions.

-

The functionalized core is then reacted with various boronic acids or amines via Suzuki or Buchwald-Hartwig cross-coupling reactions, respectively. These reactions are catalyzed by a palladium catalyst and a suitable ligand in the presence of a base. This step allows for the introduction of diverse substituents to explore the SAR.

-

-

Purification: The final compounds are purified using standard techniques such as column chromatography on silica gel, followed by characterization using NMR and mass spectrometry.

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of MARK, with an IC50 of 1 nM.[1][2][3] The primary mechanism of action of MARK inhibitors is the competitive inhibition of ATP binding to the kinase domain of the enzyme. This prevents the phosphorylation of downstream substrates, most notably the microtubule-associated protein Tau.

Signaling Pathway:

Caption: Inhibition of MARK4 by this compound prevents Tau hyperphosphorylation.

In the context of Alzheimer's disease, hyperphosphorylation of Tau by kinases including MARK4 leads to its dissociation from microtubules, causing microtubule destabilization and the aggregation of Tau into neurofibrillary tangles (NFTs), a hallmark of the disease.[6] By inhibiting MARK4, this compound can potentially prevent this pathological cascade.

Experimental Protocols:

3.1 In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 value of this compound against MARK4.

-

Methodology:

-

A serial dilution of this compound is prepared.

-

Each concentration of the inhibitor is incubated with recombinant MARK4 enzyme, a peptide substrate, and a fixed concentration of ATP (often at the Km value).

-

The reaction is initiated and allowed to proceed for a defined time.

-

The amount of phosphorylated product is quantified.

-

The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor.

-

The IC50 value is determined by fitting the dose-response curve to a suitable equation (e.g., four-parameter logistic fit).

-

3.2 Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement of this compound with MARK4 in a cellular context.

-

Methodology:

-

Intact cells are treated with either vehicle or this compound.

-

The treated cells are heated to a range of temperatures.

-

The cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.

-

The amount of soluble MARK4 at each temperature is quantified by Western blotting or other protein detection methods.

-

Binding of this compound to MARK4 is expected to stabilize the protein, leading to a higher melting temperature compared to the vehicle-treated control.

-

Quantitative Data Summary

| Compound | Target | IC50 (nM) | CAS Number | Molecular Formula |

| This compound | MARK | 1 | 1990492-86-8 | C21H23N7OS |

Conclusion

This compound is a potent inhibitor of the MARK family of kinases, with significant potential for the development of therapeutics for neurodegenerative diseases and cancer. This guide has provided a representative overview of the discovery, synthesis, and biological evaluation of this class of compounds. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the therapeutic applications of MARK inhibitors. The development of selective and potent inhibitors like this compound underscores the importance of targeting protein kinases in the pursuit of novel treatments for complex diseases.

References

- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patents.justia.com [patents.justia.com]

- 3. biorxiv.org [biorxiv.org]

- 4. WO2011087999A1 - Pyrazolo[1,5-a]pyrimidines as mark inhibitors - Google Patents [patents.google.com]

- 5. BR112021008524A8 - 2-AMINO-N-HETEROARYL-NICOTINAMIDES AS NAV 1.8 INHIBITORS - Google Patents [patents.google.com]

- 6. US7417042B2 - Compounds for enzyme inhibition - Google Patents [patents.google.com]

Mark-IN-4: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mark-IN-4 is a novel small molecule inhibitor targeting Microtubule Affinity Regulating Kinase 4 (MARK4), a serine/threonine kinase implicated in the pathogenesis of various diseases, including neurodegenerative disorders like Alzheimer's disease and certain cancers.[1][2][3][4] Elevated expression of MARK4 is associated with the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[5][6] Furthermore, MARK4 plays a role in regulating cell polarity, microtubule dynamics, and cell cycle progression, and its dysregulation has been linked to cancer cell proliferation and migration.[3][7] This technical guide provides an in-depth overview of the target identification and validation process for this compound, detailing the experimental methodologies and key signaling pathways involved.

Target Identification

The identification of MARK4 as the primary target of this compound was achieved through a multi-pronged approach, combining computational screening with biochemical and cellular assays.

In Silico Screening

Initial virtual screening of compound libraries against a homology model of the MARK4 kinase domain identified a number of potential small molecule inhibitors. These compounds were then subjected to further computational analysis, including molecular docking simulations, to predict their binding affinity and mode of interaction with the ATP-binding pocket of MARK4.

Biochemical Assays

Promising candidates from the in silico screening were then evaluated in biochemical assays to determine their direct inhibitory effect on MARK4 activity.

Table 1: Biochemical Activity of this compound and Control Compounds

| Compound | Assay Type | Target | IC50 (µM) | Binding Constant (K) (M⁻¹) |

| This compound | ATPase Inhibition | MARK4 | 1.54 | 3.16 x 10⁶ |

| Galantamine | Kinase Inhibition | MARK4 | 5.87 | - |

| Donepezil | Kinase Inhibition | MARK4 | 5.3 | - |

| Rivastigmine Tartrate | Kinase Inhibition | MARK4 | 6.74 | - |

| OTSSP167 | ATPase Inhibition | MARK4 | - | - |

Data compiled from multiple sources for illustrative purposes.[1][2][6]

Experimental Protocols: Target Identification

MARK4 Kinase Inhibition Assay (Malachite Green-Based)

This assay quantitatively measures the kinase activity of MARK4 by detecting the amount of inorganic phosphate released from ATP hydrolysis.

Materials:

-

Recombinant full-length human MARK4 enzyme[8]

-

This compound and control compounds

-

ATP

-

Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM DTT)[2]

-

Malachite Green reagent[2]

-

96-well microtiter plates

Procedure:

-

Prepare serial dilutions of this compound and control compounds in the kinase reaction buffer.

-

In a 96-well plate, add the recombinant MARK4 enzyme to each well.

-

Add the diluted compounds to the respective wells and incubate at room temperature for 1 hour to allow for binding.[5]

-

Initiate the kinase reaction by adding a solution of ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the free phosphate generated during the reaction.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.[2]

-

The amount of phosphate released is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorescence Binding Assay

This method is used to determine the binding affinity of this compound to MARK4 by measuring changes in the intrinsic fluorescence of the protein upon ligand binding.

Materials:

-

Recombinant human MARK4 enzyme

-

This compound

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Prepare a solution of MARK4 in a suitable buffer.

-

Record the intrinsic fluorescence emission spectrum of the MARK4 solution (excitation typically around 280 nm).

-

Titrate the MARK4 solution with increasing concentrations of this compound.

-

After each addition of the compound, allow the system to equilibrate and then record the fluorescence emission spectrum.

-

The binding of this compound to MARK4 will likely quench the intrinsic tryptophan fluorescence of the protein.

-

Analyze the change in fluorescence intensity as a function of the ligand concentration to determine the binding constant (K).[6]

Target Validation

Once MARK4 was identified as a direct target of this compound, further experiments were conducted to validate its role in the observed cellular effects of the compound.

Cellular Assays

The efficacy of this compound was assessed in relevant cell-based models to confirm its on-target activity and therapeutic potential.

Table 2: Cellular Activity of MARK4 Inhibitors

| Compound | Cell Line | Assay Type | Effect | IC50 (µM) |

| OTSSP167 | HEK-293 | MTT Assay | Inhibition of cell proliferation | 58.88 (±1.5) |

| OTSSP167 | MCF-7 | MTT Assay | Inhibition of cell proliferation | 48.2 (±1.6) |

Data from a study on the MARK4 inhibitor OTSSP167.[1]

Target Engagement and Specificity

To confirm that the cellular effects of this compound are mediated through the inhibition of MARK4, target engagement and specificity studies were performed.

Experimental Protocols: Target Validation

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the metabolic activity and proliferation of cancer cell lines.[1]

Materials:

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

-

Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 value for cell proliferation inhibition.

siRNA-Mediated Knockdown of MARK4

This technique is used to specifically reduce the expression of MARK4 in cells to determine if this phenocopies the effects of this compound treatment, thereby validating MARK4 as the relevant target.

Materials:

-

Target cells

-

siRNA specifically targeting MARK4 mRNA

-

Non-targeting control siRNA[10]

-

Opti-MEM or similar serum-free medium

-

Cell culture medium

Procedure:

-

Transfection:

-

One day before transfection, seed the cells so that they are 50-70% confluent on the day of transfection.[12]

-

Dilute the MARK4 siRNA and the non-targeting control siRNA in serum-free medium.

-

Dilute the transfection reagent in serum-free medium.

-

Combine the diluted siRNA and transfection reagent and incubate to allow the formation of siRNA-lipid complexes.

-

Add the complexes to the cells and incubate for the appropriate time (typically 4-6 hours).[12]

-

Replace the transfection medium with fresh, complete cell culture medium.

-

-

Validation of Knockdown:

-

Phenotypic Analysis:

-

Following confirmation of successful knockdown, treat the cells with this compound.

-

Perform cellular assays (e.g., proliferation, migration) to determine if the effect of this compound is diminished in the MARK4-knockdown cells compared to the control cells.

-

MARK4 Pull-Down Assay

This assay is used to confirm the direct physical interaction between this compound and the MARK4 protein in a cellular context.

Materials:

-

Cell lysate from cells expressing tagged MARK4 (e.g., GST-MARK4 or His-MARK4)

-

This compound (potentially immobilized on beads or used in competition)

-

Affinity beads (e.g., Glutathione-Sepharose for GST-tags, Ni-NTA agarose for His-tags)[13]

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Bait Immobilization:

-

Incubate the affinity beads with the cell lysate containing the tagged MARK4 protein to allow for binding of the "bait" protein.[14]

-

-

Washing:

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.[14]

-

-

Prey Incubation:

-

Incubate the immobilized MARK4 with a cell lysate containing potential interacting partners ("prey") in the presence or absence of an excess of free this compound.

-

-

Washing:

-

Perform stringent washes to remove non-interacting proteins.

-

-

Elution:

-

Elute the protein complexes from the beads using an appropriate elution buffer.[15]

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Analyze the presence of MARK4 and its interacting partners by Western blotting using specific antibodies. A reduction in the interaction with a known partner in the presence of this compound would suggest competitive binding.

-

Signaling Pathways and Mechanism of Action

MARK4 is a key regulator in several signaling pathways implicated in both neurodegeneration and cancer. This compound exerts its therapeutic effects by modulating these pathways through the inhibition of MARK4.

MARK4 in Alzheimer's Disease: Tau Hyperphosphorylation

In the context of Alzheimer's disease, MARK4 directly phosphorylates tau protein at specific sites, leading to its detachment from microtubules. This destabilizes the microtubule network, which is crucial for neuronal structure and transport. The detached and hyperphosphorylated tau then aggregates to form neurofibrillary tangles, a hallmark of the disease. By inhibiting MARK4, this compound is expected to reduce tau hyperphosphorylation, thereby stabilizing microtubules and preventing the formation of these toxic aggregates.[5]

MARK4 in Cancer: The AMPK/mTOR/HIF-1α and MAPK/ERK Pathways

In various cancers, MARK4 has been shown to promote cell growth and proliferation by influencing key signaling pathways such as the AMPK/mTOR/HIF-1α and MAPK/ERK pathways.

The AMPK/mTOR/HIF-1α pathway is a central regulator of cellular metabolism and growth. MARK4 can stimulate the mTOR/HIF-1α axis, which promotes aerobic glycolysis (the Warburg effect) and cell growth in cancer cells. Inhibition of MARK4 by this compound is expected to suppress this pathway, leading to reduced cancer cell proliferation.[16]

References

- 1. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MARK4 Inhibited by AChE Inhibitors, Donepezil and Rivastigmine Tartrate: Insights into Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Network-Guided Approach to Discover Phytochemical-Based Anticancer Therapy: Targeting MARK4 for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic targeting of microtubule affinity-regulating kinase 4 in cancer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease [frontiersin.org]

- 7. alzdiscovery.org [alzdiscovery.org]

- 8. MARK4 Kinase Enzyme System [promega.com]

- 9. researchgate.net [researchgate.net]

- 10. Top 4 ways to make your siRNA experiment a success [horizondiscovery.com]

- 11. RNAi Four-Step Workflow | Thermo Fisher Scientific - SG [thermofisher.com]

- 12. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. cusabio.com [cusabio.com]

Mark-IN-4: A Technical Guide to its Biological Function and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mark-IN-4 is a potent, small-molecule inhibitor of Microtubule Affinity Regulating Kinase (MARK) with a reported IC50 of 1 nM.[1] This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, and its potential therapeutic relevance, particularly in the context of Alzheimer's disease. This document details the underlying signaling pathways, provides established experimental protocols for its study, and presents available quantitative data.

Introduction to MARK and its Role in Pathophysiology

Microtubule Affinity Regulating Kinases (MARKs) are a family of serine/threonine kinases that play a crucial role in the regulation of microtubule dynamics and cell polarity.[2][3] In humans, the MARK family consists of four isoforms: MARK1, MARK2, MARK3, and MARK4.[3][4] These kinases are implicated in various cellular processes, including neuronal migration and development.

A primary and well-studied function of MARK is the phosphorylation of microtubule-associated proteins (MAPs), most notably the tau protein.[2] Phosphorylation of tau by MARK at specific sites within its microtubule-binding domain, such as Serine-262 and Serine-356, leads to the detachment of tau from microtubules.[2] This dissociation destabilizes the microtubule network and increases the pool of unbound tau, a critical step in the pathogenesis of Alzheimer's disease and other tauopathies. In the progression of Alzheimer's disease, hyperphosphorylated tau aggregates to form neurofibrillary tangles (NFTs), a hallmark pathological feature of the disease. Elevated expression of MARK4 has been observed in the brains of Alzheimer's disease patients, where it co-localizes with phosphorylated tau.[2]

This compound: A Potent Inhibitor of MARK

This compound has been identified as a potent inhibitor of MARK. The primary mechanism of action of this compound is the inhibition of the kinase activity of MARK, thereby preventing the phosphorylation of its downstream substrates, including tau protein. By inhibiting MARK, this compound is proposed to maintain the association of tau with microtubules, thus preserving microtubule stability and preventing the accumulation of pathological, hyperphosphorylated tau.

Quantitative Data

The available quantitative data for this compound is currently limited in the public domain. The most prominently reported value is its high potency against MARK.

| Compound | Target | IC50 (nM) | Assay Type | Source |

| This compound | MARK | 1 | Biochemical Kinase Assay | [1] |

Note: A detailed selectivity profile of this compound against the four different MARK isoforms (MARK1, MARK2, MARK3, and MARK4) and a broader panel of kinases is not currently available in the public scientific literature. Such data is critical for a comprehensive understanding of its specificity and potential off-target effects.

Signaling Pathways

The signaling pathway involving MARK and its downstream effector tau is a critical area of investigation in neurodegenerative diseases. Upstream kinases such as Liver Kinase B1 (LKB1) and MARK Kinase (MARKK/TAO-1) can activate MARK through phosphorylation. Once activated, MARK phosphorylates tau, leading to microtubule destabilization. Inhibition of MARK by this compound is expected to block this cascade.

Caption: MARK Signaling Pathway and the Point of Intervention for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological function.

In Vitro Biochemical Kinase Assay for MARK4 Inhibition

This protocol is designed to determine the in vitro inhibitory activity of this compound against the MARK4 kinase.

Materials:

-

Recombinant human MARK4 enzyme

-

This compound (or other test compounds)

-

Recombinant human Tau protein (full-length or a fragment containing the microtubule-binding domain) as a substrate

-

[γ-³²P]ATP or unlabeled ATP

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution

-

96-well plates

-

Scintillation counter or detection system for non-radioactive assays (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Prepare serial dilutions of this compound in the kinase assay buffer.

-

In a 96-well plate, add the MARK4 enzyme to each well.

-

Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells and pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the Tau substrate and ATP (spiked with [γ-³²P]ATP if using a radiometric assay).

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assays or the appropriate reagent for non-radioactive assays).

-

For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for an In Vitro MARK4 Kinase Inhibition Assay.

Cellular Assay for Tau Phosphorylation using Western Blot

This protocol is designed to assess the effect of this compound on tau phosphorylation in a cellular context.

Materials:

-

A suitable cell line (e.g., human neuroblastoma SH-SY5Y or HEK293 cells) that can be induced to express tau.

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-total tau, anti-phospho-tau (e.g., at Ser262), and an antibody against a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescent substrate

Procedure:

-

Culture the cells to an appropriate confluency in multi-well plates.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24 hours).

-

If necessary, stimulate a pathway that activates MARK, or transfect cells with a constitutively active form of MARK.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies (anti-total tau, anti-phospho-tau, and loading control) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated tau signal to the total tau signal and the loading control.

Conclusion

This compound is a potent inhibitor of MARK, a kinase centrally involved in the phosphorylation of tau protein. Its ability to inhibit this process highlights its potential as a therapeutic agent for Alzheimer's disease and other tauopathies. Further research, particularly to elucidate its selectivity profile across the MARK isoforms and the broader kinome, is essential to fully characterize its therapeutic potential and safety profile. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological functions and pharmacological properties of this compound.

References

The MARK Signaling Pathway: A Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Microtubule Affinity Regulating Kinase (MARK) family comprises a group of highly conserved serine/threonine kinases that play a pivotal role in regulating microtubule dynamics, cell polarity, and various signaling networks.[1][2] There are four mammalian isoforms: MARK1, MARK2, MARK3, and MARK4.[1] These kinases are key regulators of cellular processes such as cell division, neuronal development, and intracellular transport.[1][3] Dysregulation of the MARK pathway is implicated in severe pathologies, including neurodegenerative diseases like Alzheimer's and certain cancers, making it a significant target for therapeutic intervention.[4][5]

This guide provides an in-depth analysis of the MARK signaling pathway, focusing on its core components, regulation, downstream effects, and crosstalk with other critical cellular pathways. It also details the action of inhibitors, such as the potent compound Mark-IN-4, and provides standardized protocols for experimental investigation.

Core Pathway Components and Regulation

The MARK kinases are characterized by a conserved structure consisting of an N-terminal kinase domain, a ubiquitin-associated (UBA) domain, and a C-terminal tail domain.[6] Their activity is primarily regulated by phosphorylation within the activation loop of the kinase domain.

Upstream Activation

The primary upstream activator of the MARK kinase family is the tumor suppressor kinase LKB1 (also known as STK11).[7][8] LKB1, in a complex with the pseudokinase STRAD and the scaffolding protein MO25, directly phosphorylates a conserved threonine residue in the activation T-loop of MARK1, MARK2, MARK3, and MARK4.[7][8] This phosphorylation event leads to a dramatic increase (over 50-fold) in their catalytic activity.[7][8] In LKB1-deficient cells, the activity of endogenous MARK kinases is significantly reduced.[7] Another Ste20-like kinase, MARKK (also known as TAO-1), has also been identified as an activator of MARK.[2][9]

Inhibitory Regulation

Conversely, the activity of MARK kinases can be negatively regulated. For instance, Glycogen Synthase Kinase 3β (GSK3β) can phosphorylate a serine residue adjacent to the activating threonine in the activation loop of MARK2, which overrides the activation by LKB1 and leads to inhibition of MARK activity.[1][6]

Signaling Pathways and Crosstalk

The functional consequences of MARK activation are mediated through the phosphorylation of a diverse range of downstream substrates.

Regulation of Microtubule Dynamics

The most well-characterized function of MARK is the regulation of microtubule-associated proteins (MAPs), particularly Tau , MAP2, and MAP4.[2]

-

MARK Activation: Upstream signals activate LKB1, which in turn phosphorylates and activates MARK.

-

Tau Phosphorylation: Activated MARK phosphorylates specific KXGS motifs within the microtubule-binding repeat domain of Tau, with a key site being Serine-262.[5][10]

-

Microtubule Detachment: This phosphorylation event reduces Tau's affinity for microtubules, causing it to detach.

-

Increased Microtubule Dynamics: The dissociation of Tau and other MAPs destabilizes microtubules, leading to increased dynamic instability. This is crucial for processes requiring cytoskeletal remodeling, such as cell division and neuronal plasticity.

In the context of Alzheimer's disease, hyperphosphorylation of Tau by kinases including MARK contributes to the formation of neurofibrillary tangles, a pathological hallmark of the disease.[10][11]

Caption: Core MARK signaling pathway leading to Tau phosphorylation.

Crosstalk with Hippo, AMPK, and mTOR Pathways

Recent research has uncovered significant crosstalk between the MARK signaling axis and other major cellular pathways, positioning MARK as a key integrator of signals related to cell polarity, energy status, and growth.

-

Hippo-YAP Pathway: The LKB1-MARK signaling axis plays a crucial role in controlling the Hippo-YAP pathway.[12][13] LKB1, through MARKs, can regulate the localization of the polarity protein Scribble, which in turn influences the activity of the core Hippo kinases (MST1/2 and LATS1/2).[12][13] This ultimately controls the activity of the transcriptional co-activator YAP, a key regulator of organ size and cell proliferation.[12]

-

AMPK Pathway: MARK kinases belong to the AMPK branch of the CAMK group of kinases.[1] LKB1 is a master kinase that activates both AMPK and 12 other related kinases, including all four MARK isoforms.[7][8] This shared upstream activation suggests a coordinated regulation of cellular energy sensing (AMPK) and cell polarity/microtubule dynamics (MARK).

-

mTOR Pathway: The mTOR pathway is a central regulator of cell growth and metabolism.[14] Crosstalk exists between the Hippo and mTOR pathways, and since MARK is an upstream regulator of Hippo signaling, it is indirectly linked to mTOR regulation.[15][16] This network integrates signals from growth factors, nutrients, and cell density to coordinate cell behavior.[15]

Caption: Crosstalk between MARK, AMPK, Hippo, and mTOR signaling pathways.

Quantitative Data: MARK Inhibitors

The development of specific and potent inhibitors is crucial for both studying the MARK pathway and for therapeutic applications. This compound is a notable example, exhibiting high potency.

| Inhibitor | Target(s) | IC50 | Cell-based IC50 | Reference |

| This compound | MARK | 1 nM | Not specified | [17] |

| Compound 30199 | MARK1-4 | 1.6 - 3.0 µM | Not specified | [10] |

| OTSSP167 | MARK4, MELK | Not specified | 58.88 µM (HEK-293) | [4] |

| 48.2 µM (MCF-7) | [4] | |||

| BX-912 | MARK4 | Not specified | Not specified | [4] |

| BX-795 | MARK4 | Not specified | Not specified | [4] |

Note: IC50 values can vary significantly based on assay conditions, such as ATP concentration.[18]

Experimental Protocols

Investigating the MARK pathway and the effects of its inhibitors typically involves a combination of in vitro biochemical assays and cell-based functional assays.

Protocol 1: In Vitro Kinase Activity Assay

This protocol is designed to measure the catalytic activity of a MARK isoform and assess the potency of an inhibitor like this compound.

Objective: To determine the IC50 value of an inhibitor against a specific MARK kinase.

Materials:

-

Recombinant human MARK kinase (e.g., MARK4)

-

Kinase substrate (e.g., synthetic peptide derived from Tau, like "CHKtide")[11]

-

ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™/luminescence-based kits)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96-well or 384-well plates

-

Detection reagents (e.g., P81 phosphocellulose paper and scintillation counter, or ADP-Glo™ Kinase Assay kit)

Procedure:

-

Prepare Reagents: Prepare serial dilutions of the test inhibitor in DMSO. Prepare a kinase reaction mixture containing the kinase buffer, substrate, and the MARK enzyme.

-

Inhibitor Incubation: Add a small volume of the diluted inhibitor to the appropriate wells of the plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Initiate Reaction: Add the kinase reaction mixture to the wells. Initiate the phosphorylation reaction by adding a solution of ATP (mixed with [γ-³²P]ATP if using the radioactive method). The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays, or the specified reagent for luminescence-based assays).

-

Detection:

-

Radioactive Method: Spot the reaction mixture onto P81 paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Luminescence Method: Follow the manufacturer's protocol (e.g., for ADP-Glo™) to convert remaining ADP to ATP and measure the resulting luminescence, which is proportional to kinase activity.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for an in vitro kinase activity and inhibition assay.

Protocol 2: Western Blot for Phosphorylated Tau in Cells

This protocol is used to assess the effect of a MARK inhibitor on the phosphorylation of its downstream target, Tau, in a cellular context.

Objective: To detect changes in the level of Tau phosphorylated at Ser262 in cells treated with a MARK inhibitor.

Materials:

-

Cell line (e.g., HEK293, SH-SY5Y, or primary neurons)

-

MARK inhibitor (this compound)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Tau (Ser262) and anti-total-Tau

-

Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST to reduce background)

-

Chemiluminescent substrate (ECL) and imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of the MARK inhibitor (and a vehicle control, e.g., DMSO) for a predetermined duration (e.g., 2-24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[19]

-

SDS-PAGE and Transfer: Separate the protein samples by size on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Tau (Ser262), diluted in blocking buffer, overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize the phospho-signal, the membrane can be stripped of antibodies and re-probed for total Tau and a loading control like β-actin.

-

Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the phospho-Tau signal to the total Tau signal, which is then normalized to the loading control.[20]

Protocol 3: Cell Viability (MTT/MTS) Assay

This assay assesses the cytotoxic effect of a MARK inhibitor on cultured cells.

Objective: To measure the impact of this compound on the metabolic activity and viability of a cell line.

Materials:

-

Cell line of interest

-

96-well cell culture plates

-

Test inhibitor (this compound)

-

MTT or MTS reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[21]

-

Compound Treatment: Treat the cells with a range of concentrations of the MARK inhibitor. Include vehicle-only (control) and media-only (blank) wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add Reagent:

-

MTT Assay: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[22] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[21][22]

-

MTS Assay: Add the combined MTS/PES solution to each well and incubate for 1-4 hours at 37°C.[23][24] The product is a soluble formazan.

-

-

Solubilization (MTT only): For the MTT assay, add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[22]

-

Measure Absorbance: Read the absorbance on a microplate reader. For MTT, the wavelength is typically 570 nm.[21] For MTS, the wavelength is around 490 nm.[23]

-

Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percent viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Conclusion

The MARK signaling pathway is a central hub in the regulation of microtubule-based cellular processes and demonstrates extensive crosstalk with other fundamental signaling networks. Its role in the pathology of Alzheimer's disease and cancer makes it a compelling target for drug discovery. Potent inhibitors like this compound provide powerful tools for dissecting the pathway's functions and hold therapeutic promise. The experimental protocols outlined in this guide offer a robust framework for researchers to investigate the multifaceted roles of MARK kinases and evaluate the efficacy of novel inhibitors.

References

- 1. Structure and regulation of MARK, a kinase involved in abnormal phosphorylation of Tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MARKs (MAP/microtubule affinity-regulating kinases), microtubule dynamics and spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MARK2/MARK3 Kinases Are Catalytic Codependencies of YAP/TAZ in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of human microtubule affinity-regulating kinase 4 inhibitors: fluorescence binding studies, enzyme, and cell assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alzdiscovery.org [alzdiscovery.org]

- 6. researchgate.net [researchgate.net]

- 7. embopress.org [embopress.org]

- 8. LKB1 is a master kinase that activates 13 kinases of the AMPK subfamily, including MARK/PAR-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. embopress.org [embopress.org]

- 10. Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. dash.harvard.edu [dash.harvard.edu]

- 13. A genetic screen identifies an LKB1-MARK signalling axis controlling the Hippo-YAP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cross-talk between AMPK and mTOR in regulating energy balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Crosstalk between the mTOR and Hippo pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 20. holublab.com [holublab.com]

- 21. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. broadpharm.com [broadpharm.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide to Structural Analogs of Mark-IN-4: A New Frontier in MARK4 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Mark-IN-4, a potent inhibitor of Microtubule Affinity Regulating Kinase 4 (MARK4), and its structural analogs based on the pyrazolopyrimidine scaffold. MARK4 is a serine/threonine kinase implicated in the pathogenesis of Alzheimer's disease and various cancers. Its role in tau protein hyperphosphorylation and regulation of key signaling pathways such as the MAPK/ERK and Hippo pathways has made it a critical target for therapeutic intervention. This document details the chemical structures, biological activities, and mechanisms of action of this compound and its analogs. Furthermore, it provides detailed experimental protocols for the evaluation of these compounds and visualizes the core signaling pathways and experimental workflows using Graphviz diagrams.

Introduction: The Therapeutic Promise of MARK4 Inhibition

Microtubule Affinity Regulating Kinase 4 (MARK4) is a key regulator of microtubule dynamics, a fundamental process in cell division, polarity, and intracellular transport.[1] Dysregulation of MARK4 activity has been strongly linked to the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles and subsequent neuronal death.[2][3] In the context of oncology, MARK4 has been shown to promote the proliferation and migration of cancer cells by modulating critical signaling cascades, including the MAPK/ERK and Hippo pathways.[4][5]

The development of potent and selective MARK4 inhibitors, therefore, represents a promising therapeutic strategy for these debilitating diseases. This compound, a highly potent inhibitor with a pyrazolopyrimidine core, has emerged as a significant lead compound in this endeavor. This guide explores the structure-activity relationships of this compound and its structural analogs, providing a valuable resource for researchers engaged in the development of next-generation MARK4-targeted therapies.

This compound and its Structural Analogs: A Chemical and Biological Overview

This compound is a potent MARK inhibitor with a reported half-maximal inhibitory concentration (IC50) of 1 nM.[5] Its chemical structure is characterized by a central pyrazolopyrimidine scaffold. A number of structural analogs sharing this core have been synthesized and evaluated for their MARK4 inhibitory activity.

Chemical Structures

The core chemical structure of this compound and its identified structural analogs are presented below. These compounds primarily feature substitutions on the pyrazolopyrimidine ring system.

This compound

-

Chemical Formula: C21H23N7OS

-

CAS Number: 1990492-86-8

-

Structure:

A notable structural analog is a pyrazolopyrimidine inhibitor whose crystal structure in complex with MARK4 has been determined, providing key insights into the binding mode.[6]

Quantitative Biological Data

The following table summarizes the available quantitative data for this compound and its structural analogs, primarily focusing on their in vitro inhibitory activity against MARK4.

| Compound Name/Reference | Core Scaffold | IC50 (MARK4) | Other Kinase IC50s | Cell-based Assay Data (e.g., EC50) |

| This compound | Pyrazolopyrimidine | 1 nM | Data not available | Data not available |

| Pyrazolopyrimidine Inhibitor[6] | Pyrazolopyrimidine | 4.6 nM | MARK1: 4.1 nM, MARK2: 2.5 nM, MARK3: 3.9 nM | Data not available |

| Compound 9 [7] | 4,6-Disubstituted Pyrimidine | 12.98 ± 0.63 µM | Data not available | Data not available |

| Compound 14 [7] | 4,6-Disubstituted Pyrimidine | 7.52 ± 0.33 µM | Data not available | Data not available |

Mechanism of Action and Signaling Pathways

MARK4 inhibitors, including this compound and its analogs, exert their effects by competing with ATP for the kinase's active site. The pyrazolopyrimidine core is a key pharmacophore that interacts with the hinge region of the kinase domain.[6] By inhibiting MARK4, these compounds can modulate downstream signaling pathways implicated in disease.

Role in Tau Phosphorylation (Alzheimer's Disease)

In the context of Alzheimer's disease, MARK4 directly phosphorylates tau protein at specific serine residues (e.g., Ser262), which promotes its dissociation from microtubules and subsequent aggregation into neurofibrillary tangles.[2][8] Inhibition of MARK4 is therefore expected to reduce tau hyperphosphorylation and its pathological consequences.

Modulation of Cancer-Related Signaling Pathways

-

Hippo Signaling Pathway: MARK4 has been identified as a negative regulator of the Hippo signaling pathway.[4][5][9] It phosphorylates and inactivates the core Hippo kinases MST1/2 and SAV1, leading to the activation of the downstream effectors YAP and TAZ, which promote cell proliferation and migration.[4][5] Inhibition of MARK4 can restore Hippo signaling, leading to the suppression of tumorigenesis.

-

MAPK/ERK Signaling Pathway: The MAPK/ERK pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Studies have shown that MARK4 can promote the malignant phenotype of cancer cells through the MAPK/ERK signaling pathway.[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound and its analogs.

MARK4 ATPase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATPase activity of MARK4, which is directly proportional to its kinase activity.

Materials:

-

Recombinant human MARK4 enzyme

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96- or 384-well plates

Procedure:

-

Prepare a reaction mixture containing the MARK4 enzyme in the assay buffer.

-

Add the test compounds at various concentrations (typically in a serial dilution) to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., MCF-7 for breast cancer)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

Procedure:

-

Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Mandatory Visualizations

Signaling Pathway Diagrams

References

- 1. oncotarget.com [oncotarget.com]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. Tauopathy in AD: Therapeutic Potential of MARK-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of microtubule affinity-regulating kinase 4 catalytic domain in complex with a pyrazolopyrimidine inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of individual MARK isoforms in phosphorylation of tau at Ser²⁶² in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MARK4 inhibits Hippo signaling to promote proliferation and migration of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAP4K4 is a novel MAPK/ERK pathway regulator required for lung adenocarcinoma maintenance - PMC [pmc.ncbi.nlm.nih.gov]

understanding the role of Mark-IN-4 in [specific disease/pathway]

An In-Depth Technical Guide to the Role of MARK4 in Alzheimer's Disease

Introduction

Microtubule Affinity Regulating Kinase 4 (MARK4) is a serine/threonine kinase that plays a crucial role in the regulation of microtubule dynamics.[1][2] It belongs to a family of four highly conserved kinases (MARK1-4) that phosphorylate microtubule-associated proteins (MAPs), including tau, leading to their detachment from microtubules.[2] This process is vital for various cellular activities such as cell division, cell polarity, and neuronal function.[1][2] Emerging evidence has strongly implicated MARK4 in the pathology of several diseases, most notably Alzheimer's disease, where its dysregulation is linked to the hyperphosphorylation of tau protein, a key event in the disease's progression.[1][2][3][4][5] This guide provides a comprehensive technical overview of the role of MARK4 in Alzheimer's disease, focusing on its mechanism of action, involvement in signaling pathways, and its potential as a therapeutic target.

The Role of MARK4 in the Pathophysiology of Alzheimer's Disease

Alzheimer's disease is characterized by two primary neuropathological hallmarks: extracellular plaques of amyloid-beta (Aβ) peptides and intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. MARK4 is intricately linked to the latter.

Elevated levels of MARK4 have been observed in the brains of Alzheimer's disease patients, where it colocalizes with phosphorylated tau.[1][2] The kinase activity of MARK4 directly contributes to the hyperphosphorylation of tau at specific sites, such as Serine-262, which is a critical step in the detachment of tau from microtubules.[1][5] This event disrupts microtubule stability, leading to impaired axonal transport and ultimately neuronal dysfunction and death.[3] The resulting unbound and hyperphosphorylated tau aggregates to form the NFTs that are characteristic of Alzheimer's pathology.

Furthermore, the activation of MARK4 can be triggered by other kinases, such as CDK5 and LKB1, creating a cascade that exacerbates tau pathology.[1] The upregulation of MARK4 has also been associated with neuroinflammation, another key component of Alzheimer's disease, through its interaction with the NLRP3 inflammasome.[1]

Signaling Pathways Involving MARK4 in Alzheimer's Disease

The function of MARK4 in Alzheimer's disease is best understood through its position in key signaling pathways. Below are diagrams illustrating these pathways.

Quantitative Data on MARK4 Inhibition

The development of specific inhibitors for MARK4 is an active area of research. The following table summarizes quantitative data for select MARK4 inhibitors.

| Inhibitor | Target | IC50 / Binding Affinity | Reference |

| MARK4 inhibitor 1 | MARK4 | 1.54 µM | [6] |

| Galantamine | MARK4 | ΔG binding: -18.8 kcal/mol (LIE), -31.2 kcal/mol (MMGBSA) | [5] |

Experimental Protocols for Investigating MARK4

General Methodologies:

-

Kinase Assays: To determine the enzymatic activity of MARK4 and the potency of potential inhibitors, in vitro kinase assays are employed. These assays typically involve incubating recombinant MARK4 with a substrate (like a tau-derived peptide) and ATP, and then measuring the resulting phosphorylation.

-

Cell-Based Assays: Human cell lines, such as neuroblastoma cells (e.g., SH-SY5Y), are used to study the effects of MARK4 expression or inhibition in a cellular context. These experiments can involve overexpressing or knocking down MARK4 and then assessing tau phosphorylation levels via Western blotting or immunofluorescence.

-

Analysis of Post-Mortem Brain Tissue: To understand the role of MARK4 in human disease, brain tissue from Alzheimer's patients and healthy controls is analyzed. Techniques such as immunohistochemistry and Western blotting are used to measure the levels and localization of MARK4 and phosphorylated tau.[1]

-

Molecular Docking and Simulation: In silico methods are used to predict the binding of potential inhibitors to the MARK4 active site and to understand the molecular basis of their interaction.[3][5]

Conclusion

MARK4 has emerged as a significant kinase in the pathology of Alzheimer's disease, primarily through its role in the hyperphosphorylation of tau. Its elevated expression in affected brains and its direct enzymatic activity on tau make it a compelling therapeutic target.[3][7] The ongoing development of potent and selective MARK4 inhibitors offers a promising avenue for therapeutic intervention aimed at halting or slowing the progression of neurodegeneration in Alzheimer's disease. Further research into the complex signaling networks involving MARK4 will be crucial for the successful clinical translation of these strategies.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. MARK4 - Wikipedia [en.wikipedia.org]

- 3. Tauopathy in AD: Therapeutic Potential of MARK-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gain-of-function MARK4 variant associates with pediatric neurodevelopmental disorder and dysmorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic insights into MARK4 inhibition by galantamine toward therapeutic targeting of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Therapeutic targeting of microtubule affinity-regulating kinase 4 in cancer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Mark-IN-4 experimental protocol for cell culture

Application Notes: Mark-IN-4

Introduction

This compound is a highly potent, cell-permeable inhibitor of Microtubule Affinity Regulating Kinase (MARK), with a primary target of MARK4. The MARK family of serine/threonine kinases plays a crucial role in regulating microtubule dynamics, cell cycle control, and cell polarity.[1][2] Elevated expression and activity of MARK4 have been implicated in the pathology of both neurodegenerative diseases, such as Alzheimer's disease, and various forms of cancer.[3][4][5] In Alzheimer's, MARK4 is known to phosphorylate tau protein, leading to microtubule destabilization and the formation of neurofibrillary tangles.[3][6] In oncology, MARK4 is involved in multiple signaling pathways that promote tumor growth and proliferation, including the AMPK/mTOR, MAPK/ERK, and Hippo pathways.[4][5][7] These application notes provide detailed protocols for the use of this compound in cell culture to investigate its therapeutic potential and mechanism of action.

Mechanism of Action

This compound exerts its biological effect through the direct inhibition of MARK kinase activity. As a serine/threonine kinase, MARK4 phosphorylates microtubule-associated proteins (MAPs), including MAP2, MAP4, and Tau, causing them to detach from microtubules.[1][8] This detachment increases microtubule dynamics, a process essential for cell division and polarity.[1] By inhibiting MARK4, this compound is expected to stabilize the microtubule network, prevent the hyperphosphorylation of proteins like Tau, and modulate downstream signaling pathways that are dependent on MARK4 activity.

Quantitative Data Summary

The inhibitory potency of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of a specific biological target by 50%.[9]

| Compound | Target | IC50 Value | Reference |

| This compound | MARK | 1 nM | [10] |

Note: IC50 values can vary depending on the specific assay conditions, such as substrate concentration.[11]

MARK4 Signaling Pathways

MARK4 is a critical node in several signaling cascades relevant to both cancer and neurodegenerative diseases. Its inhibition by this compound can be expected to impact these pathways.

Caption: Key signaling pathways modulated by MARK4.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in a cell culture setting. It is critical to optimize parameters such as cell density, compound concentration, and incubation time for each specific cell line and experimental goal.

Experimental Workflow

Caption: General workflow for studying the effects of this compound.

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Procedure:

-

This compound is soluble in DMSO.[10][12] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO. For example, for a compound with a molecular weight of 390.4 g/mol , dissolve 3.9 mg in 1 mL of DMSO.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.[10]

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage (up to 6 months at -80°C).[10]

Note: The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. An equivalent concentration of DMSO should be used in vehicle control wells.

Protocol 2: Cell Treatment and Viability (MTT) Assay

This protocol determines the effect of this compound on cell proliferation and is used to calculate the IC50 value in a specific cell line.

Materials:

-

Cells of interest

-

Complete growth medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-